molecular formula C17H14N2O3S B2752910 N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide CAS No. 853407-10-0

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide

Cat. No. B2752910
CAS RN: 853407-10-0
M. Wt: 326.37
InChI Key: KOXMPKKZTIHEEH-GZTJUZNOSA-N
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Description

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide, commonly known as CS1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Applications

Vinyl Sulfones in Organic Synthesis

Vinyl sulfones, including structures similar to "N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide," are integral in synthetic organic chemistry, serving as active dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions. Their synthesis protocols are crucial for producing low molecular weight compounds with a broad spectrum of biological activities, especially as enzyme inhibitors (Kharkov University Bulletin Chemical Series, 2020).

Electrosynthesis of Isothiazoles

The electrosynthesis process using vinyl sulfones with a cyano group, such as the related compounds, facilitates the creation of sulfur-containing compounds. This method highlights the utility of phenylsulfonyl groups in synthesizing dimeric isothiazoles, demonstrating the importance of these functional groups in creating sulfur-rich organic molecules (Electrochimica Acta, 1999).

Catalyzed Conjugate Addition

Palladium-catalyzed conjugate addition using benzenesulfinic acid derived from compounds like 1,2-bis(phenylsulfonyl)ethane showcases the synthetic flexibility of these substances in creating (E)-vinyl sulfones. This method provides a selective approach for synthesizing vinyl sulfones, illustrating the adaptability of phenylsulfonyl-containing compounds in organic synthesis (The Journal of organic chemistry, 2011).

Biological and Medicinal Applications

Inhibitors of Enzymatic Processes

Compounds structurally similar to "N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide" have been shown to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B cells. This inhibition capacity signifies the potential of vinyl sulfone derivatives in medicinal chemistry, particularly in designing drugs targeting specific enzymatic pathways (Acta crystallographica. Section C, Crystal structure communications, 2000).

properties

IUPAC Name

N-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-13(20)19-15-9-7-14(8-10-15)11-17(12-18)23(21,22)16-5-3-2-4-6-16/h2-11H,1H3,(H,19,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXMPKKZTIHEEH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide

CAS RN

853407-10-0
Record name N-(4-(2-CYANO-2-(PHENYLSULFONYL)ETHENYL)PHENYL)ACETAMIDE
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